2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
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Overview
Description
2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-yl-ethylamine with 2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C15H18N2OS |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)14(18)16-9-8-13-10-19-15(17-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) |
InChI Key |
NPVNTAFNFIJUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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